2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid
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Overview
Description
2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, an ethoxy group, and a methoxybenzylamino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and solvents is critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid involves its interaction with specific molecular targets. The chloro and amino groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, modulating biochemical processes and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the chloro and ethoxy groups.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of the ethoxy group.
Benzoic acid, 4-chloro-: Similar core structure but lacks the amino and methoxybenzyl groups.
Uniqueness
2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid is unique due to the combination of functional groups it possesses. This unique structure allows for specific interactions with biological targets and chemical reactivity that is not observed in similar compounds. The presence of both electron-donating and electron-withdrawing groups provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H18ClNO4 |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-chloro-4-[(2-ethoxy-3-methoxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C17H18ClNO4/c1-3-23-16-11(5-4-6-15(16)22-2)10-19-12-7-8-13(17(20)21)14(18)9-12/h4-9,19H,3,10H2,1-2H3,(H,20,21) |
InChI Key |
LMCFBFOPMBQAMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNC2=CC(=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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